2-[(3,5-Dimethoxybenzoyl)amino]-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a benzoic acid core with an amino group attached to the benzene ring via a 3,5-dimethoxybenzoyl moiety.
- The compound’s structure is characterized by the presence of both aromatic and carboxylic acid functional groups.
2-[(3,5-Dimethoxybenzoyl)amino]-5-methylbenzoic acid: is a chemical compound with the molecular formula C17H17NO5 and a molecular weight of 315.321 Da.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers interested in its synthesis would need to explore custom synthetic strategies or adapt existing methods.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type and desired products.
2-[(3,5-Dimethoxybenzoyl)amino]-5-methylbenzoic acid: may undergo various chemical reactions, including:
Scientific Research Applications
Biology and Medicine: Investigate its interactions with biological macromolecules, such as enzymes or receptors.
Industry: Assess its suitability for use in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
- The compound’s mechanism of action remains speculative due to limited available data.
- Researchers would need to investigate its binding targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
- Unfortunately, no direct comparison data for similar compounds are readily accessible.
- Researchers may explore related benzoyl-substituted benzoic acids or analogs to highlight its uniqueness.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C17H17NO5/c1-10-4-5-15(14(6-10)17(20)21)18-16(19)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
XXVYZNZENSQBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.